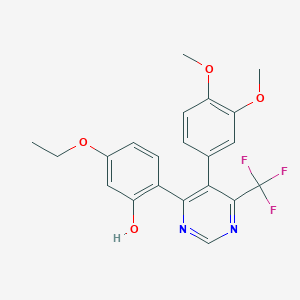

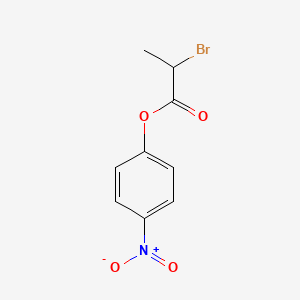

![molecular formula C11H16ClN B2664437 3-[(3-Methylphenyl)methyl]azetidine hydrochloride CAS No. 1989671-81-9](/img/structure/B2664437.png)

3-[(3-Methylphenyl)methyl]azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

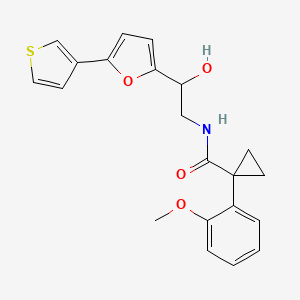

3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2551117-80-5 . It has a molecular weight of 183.68 . The compound is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(m-tolyl)azetidine hydrochloride . The InChI code is 1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .Physical And Chemical Properties Analysis

3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 183.68 .Scientific Research Applications

Synthesis and Reactivity

Azetidines, including derivatives similar to "3-[(3-Methylphenyl)methyl]azetidine hydrochloride," are explored for their unique reactivity and potential in synthesizing bioactive compounds. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines involves the intermediacy of 2-azetines, showcasing the synthetic utility of azetidine derivatives in creating complex molecules (Dejaegher, Mangelinckx, & De Kimpe, 2002). Furthermore, the development of methods for the enantioselective functionalization of amines, including azetidines, through palladium-catalyzed C–H arylation highlights their role in asymmetric synthesis, which is crucial for drug discovery (Jain, Verma, Xia, & Yu, 2016).

Drug Development and Prodrug Design

Azetidine derivatives are involved in the design of prodrugs, where they enhance the pharmacokinetic properties of active pharmaceutical ingredients. For example, novel approaches for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine) utilize azetidine-containing compounds to improve anti-HIV activity and brain penetration (Parang, Wiebe, & Knaus, 2000).

Material Science and Polymer Chemistry

Azetidine derivatives also find applications in material science, such as in the development of self-curable systems for aqueous-based polyurethane dispersions. These systems utilize azetidine end groups to achieve curing through a ring-opening reaction, demonstrating the versatility of azetidine derivatives in creating advanced materials (Wang, Chen, Yeh, & Chen, 2006).

Biological Studies and Mechanism Investigation

In the biological realm, azetidine-containing compounds are studied for their potential as neurokinin-1 receptor antagonists, offering insights into new therapeutic agents for conditions such as depression and emesis (Harrison et al., 2001). Additionally, azetidines are utilized in the synthesis of iminosugars, exploring their glycosidase inhibitory activity and potential as therapeutic agents (Lawande et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-[(3-methylphenyl)methyl]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(5-9)6-11-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYOERNGPSDFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

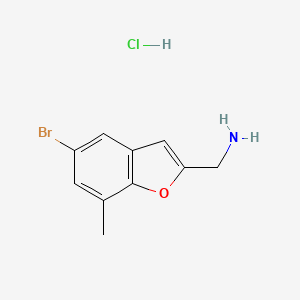

![1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline](/img/structure/B2664356.png)

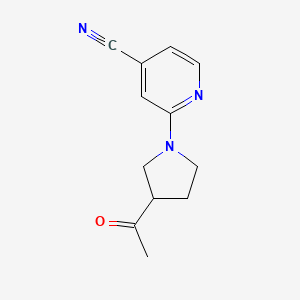

![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)